molecular formula C17H15ClFN5OS B15083037 2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-73-1

2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B15083037
CAS No.: 624725-73-1
M. Wt: 391.9 g/mol
InChI Key: XKPMYVNGYBSUQR-KEBDBYFISA-N
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Description

2-Chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a triazole-based hydrazone derivative characterized by a benzaldehyde core substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions, respectively. The hydrazone linkage connects this aromatic moiety to a 1,2,4-triazole ring system bearing a 4-ethoxyphenyl group at position 3 and a sulfanyl (-SH) group at position 3. Its synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and triazole hydrazines, as exemplified in analogous procedures for triazole-thioether compounds .

Properties

CAS No.

624725-73-1

Molecular Formula

C17H15ClFN5OS

Molecular Weight

391.9 g/mol

IUPAC Name

4-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClFN5OS/c1-2-25-12-8-6-11(7-9-12)16-21-22-17(26)24(16)23-20-10-13-14(18)4-3-5-15(13)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+

InChI Key

XKPMYVNGYBSUQR-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The resulting aldehyde is then reacted with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-yl hydrazine under controlled conditions to form the desired hydrazone compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Electron Effects: The 2-Cl-6-F substituents in the target compound introduce strong electron-withdrawing effects, likely enhancing electrophilicity and stability compared to electron-donating substituents (e.g., 4-ethoxy or 3-methoxy). This may influence reactivity in nucleophilic addition or coordination chemistry .

Biological Activity: Sulfanyl (-SH) groups in triazole derivatives are known to enhance metal-binding capacity and antioxidant activity. The combination with chloro/fluoro substituents may synergistically improve antimicrobial or anticancer properties, though direct data for the target compound is lacking .

Synthetic Accessibility :

  • Analogues like those in and –7 are synthesized via sodium ethoxide-mediated nucleophilic substitution or condensation, suggesting scalability. However, halogenated derivatives (e.g., 2-Cl-6-F) may require stringent temperature control due to higher reactivity .

Physicochemical and Crystallographic Comparisons

While explicit data for the target compound is unavailable, inferences can be drawn from related studies:

Property Target Compound (2-Cl-6-F) 4-Ethoxy Analogue (CAS 624725-79-7) 3-Methoxy Analogue (CAS 624725-16-2)
Molecular Weight ~434 g/mol (estimated) ~420 g/mol ~406 g/mol
Solubility Likely low in water (Cl/F hydrophobic) Moderate (ethoxy enhances polarity) Moderate (methoxy similar)
Melting Point High (due to halogenated aromaticity) Moderate Moderate
Crystallinity Likely high (supports SHELX refinement) Confirmed via SHELX Potential for twinning (ORTEP use)

Notes:

  • Crystallographic tools like SHELX and ORTEP are critical for resolving structural ambiguities in such compounds, particularly for validating hydrazone tautomerism and triazole conformation .
  • Structural validation methods (e.g., ) ensure accuracy in bond-length and angle measurements, which are vital for comparing halogenated vs. non-halogenated derivatives .

Biological Activity

2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Synthesis and Structure

The compound is synthesized through the condensation reaction between 2-chloro-6-fluorobenzaldehyde and a hydrazone derivative. The structure features a triazole ring, which is known for its biological activity, particularly in drug development.

Anticancer Activity

Research indicates that derivatives of 2-chloro-6-fluorobenzaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.51 µM against MCF7 human breast adenocarcinoma cells, outperforming the standard drug doxorubicin (IC50 = 3.10 µM) .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
Compound 1MCF71.51Doxorubicin3.10
Compound 2MCF73.56Doxorubicin3.10

Additionally, compounds derived from similar hydrazones have shown promising activity against cyclin-dependent kinases (CDK), with IC50 values around 0.246 µM, indicating their potential as kinase inhibitors .

Antimicrobial Activity

The biological activity of hydrazones often extends to antimicrobial properties. A study on related hydrazone compounds demonstrated effective antibacterial and antifungal activities against various pathogens. For example, aryl-OH-substituted hydrazide-hydrazones showed low MIC values against Gram-positive bacteria such as Bacillus subtilis .

Table 2: Antimicrobial Activity of Related Hydrazones

CompoundTarget BacteriaMIC (µg/mL)
Hydrazone ABacillus subtilis0.5
Hydrazone BStaphylococcus aureus<1

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells. For instance, the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 has been noted in similar compounds, where they act as ATP competitive inhibitors . This suggests that the hydrazone derivatives may interfere with critical signaling pathways involved in cancer cell proliferation.

Case Studies

In vivo studies have also highlighted the potential therapeutic applications of hydrazones. For example, one study demonstrated that a similar compound significantly suppressed the growth of Plasmodium falciparum, indicating antimalarial properties alongside anticancer effects .

Q & A

Q. What is the optimal synthetic route for preparing 2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone?

Methodological Answer: The compound is synthesized via condensation between 2-chloro-6-fluorobenzaldehyde and a 1,2,4-triazole derivative. A general protocol involves:

  • Dissolving 0.001 mol of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol.
  • Adding 5 drops of glacial acetic acid and 0.001 mol of substituted benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde).
  • Refluxing the mixture for 4 hours, followed by solvent evaporation under reduced pressure and filtration .
    Key challenges include controlling regioselectivity during triazole functionalization and ensuring stoichiometric equivalence of reactants.

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural characterization typically employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm hydrazone bond formation and substituent positions.
  • X-ray crystallography : For resolving crystal packing and bond angles (e.g., Acta Crystallographica Section E protocols) .
  • Mass spectrometry (HRMS) : To verify molecular formula (e.g., C16_{16}H12_{12}ClFN4_4OS).
  • FT-IR : Detection of C=N (1590–1620 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can researchers optimize the yield of the hydrazone formation step?

Methodological Answer: Yield optimization requires:

  • Catalyst screening : Glacial acetic acid (proton donor) enhances condensation efficiency .
  • Solvent selection : Ethanol balances polarity and boiling point for reflux. Alternatives like DMF may improve solubility but risk side reactions.
  • Reaction monitoring : TLC or HPLC to track intermediate formation (e.g., unreacted aldehyde at Rf = 0.7 in ethyl acetate/hexane 3:7) .
    Contradictions in literature arise from varying substrate purities; rigorous pre-reaction purification of 2-chloro-6-fluorobenzaldehyde (via recrystallization) is critical .

Q. What strategies address contradictions in biological activity data for 1,2,4-triazole derivatives?

Methodological Answer: Discrepancies in reported antimicrobial or anticancer activities often stem from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) to compare results.
  • Structural nuances : The 4-ethoxyphenyl and sulfanyl groups influence lipophilicity and target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like CYP450 .
  • Metabolic stability : Incubation with liver microsomes (e.g., rat S9 fraction) clarifies whether contradictory in vivo/in vitro results arise from rapid degradation .

Q. How is wastewater containing aromatic fluorides managed during large-scale synthesis?

Methodological Answer: High COD wastewater from chlorination/fluorination steps is treated via:

  • Advanced oxidation processes (AOPs) : Ozone/UV or Fenton reactions degrade refractory fluorinated organics .
  • Adsorption : Activated carbon or zeolites reduce fluoride ion concentration below 10 ppm (per EPA guidelines).
  • Bioremediation : Genetically modified Pseudomonas spp. strains metabolize 2-chloro-6-fluorobenzaldehyde derivatives under aerobic conditions .

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